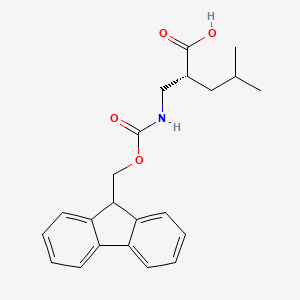

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid

説明

(R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is a chiral, Fmoc-protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). Its structure features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which acts as a temporary protecting group for the amino functionality, and a branched 4-methylpentanoic acid backbone. Key identifiers include:

- CAS Number: 1018899-99-4

- Molecular Formula: C₂₂H₂₅NO₄

- Molecular Weight: 367.438 g/mol

- InChIKey: ONRQUNUKPSDFFF-OAHLLOKOSA-N

- MDL Number: MFCD07372889

This compound is critical in peptide chemistry due to its compatibility with Fmoc-based SPPS protocols, where it introduces hydrophobic and sterically hindered residues into peptide sequences .

特性

IUPAC Name |

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRQUNUKPSDFFF-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719304 | |

| Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018899-99-4 | |

| Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生化学分析

Biochemical Properties

®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with enzymes such as proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. These interactions are essential for the synthesis of complex peptides and proteins, making ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid a valuable tool in biochemical research.

Cellular Effects

The effects of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in peptide synthesis and degradation, thereby influencing the overall metabolic activity of the cell. Additionally, ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid can impact cell signaling pathways by interacting with key signaling molecules, leading to altered cellular responses.

Molecular Mechanism

At the molecular level, ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For instance, it can inhibit proteases, preventing the breakdown of peptides, or activate peptidases, facilitating peptide bond formation. These interactions are crucial for the regulation of peptide synthesis and degradation, highlighting the importance of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid change over time. The compound is known for its stability, with a long shelf-life and resistance to degradation under standard laboratory conditions. Over extended periods, some degradation may occur, potentially affecting its efficacy in biochemical reactions. Long-term studies have shown that ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid can have sustained effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effective in modulating biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a specific dosage range within which ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is most effective without causing harm.

Metabolic Pathways

®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is involved in several metabolic pathways, primarily those related to peptide synthesis and degradation. It interacts with enzymes such as proteases and peptidases, influencing the metabolic flux and levels of metabolites involved in these pathways. The compound’s role in these metabolic processes underscores its importance in maintaining cellular homeostasis and regulating biochemical reactions.

Transport and Distribution

Within cells and tissues, ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is crucial for its function, as it needs to reach target sites within the cell to be effective.

Subcellular Localization

The subcellular localization of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules. The localization of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is essential for its activity and function, as it ensures that the compound is in the right place at the right time to modulate biochemical reactions.

生物活性

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid, commonly referred to as Fmoc-L-Leucine, is a compound that has garnered interest in medicinal chemistry and peptide synthesis due to its unique structural features and potential biological activities. The fluorenylmethoxycarbonyl (Fmoc) group is widely utilized in protecting amino acids during peptide synthesis, making this compound particularly relevant for developing biologically active peptides.

Chemical Structure

The molecular formula of this compound is C19H25NO3, with a molecular weight of approximately 315.41 g/mol. The structure incorporates a fluorenyl group, which is known for its role in enhancing the pharmacological properties of various compounds.

Antimicrobial Activity

Research has shown that derivatives containing the fluorenyl moiety exhibit antimicrobial properties. For instance, O-aryl-carbamoyl-oxymino-fluorene derivatives have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli. These studies indicate that structural modifications can enhance the antimicrobial efficacy of fluorenyl compounds, suggesting potential applications for this compound in developing new antimicrobial agents .

Antiproliferative Activity

Fluorenone derivatives have been reported to possess antiproliferative activity against cancer cell lines. For example, certain fluorenone derivatives act as type I topoisomerase inhibitors, showing promise in cancer treatment. The introduction of specific side chains has been shown to improve their activity, indicating that this compound could potentially be optimized for similar effects .

Enzyme Inhibition

The compound's structure suggests potential interactions with various biological targets. Compounds containing the fluorenyl moiety have been investigated for their ability to inhibit key enzymes involved in bacterial cell wall synthesis and other metabolic pathways. For instance, studies on related pyrrolidine derivatives showed inhibition of enoyl acyl carrier protein reductase (InhA), a target in tuberculosis treatment . This raises the possibility that this compound may exhibit similar enzyme inhibitory activities.

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated various fluorenone derivatives against multiple bacterial strains. Results indicated that specific substitutions on the fluorenone ring significantly influenced antimicrobial efficacy .

- Topoisomerase Inhibition : Research into 2,7-diamidofluorenones revealed that certain derivatives exhibited strong antiproliferative effects by inhibiting topoisomerase activity, suggesting a mechanism through which this compound could operate .

- Synthetic Applications : The Fmoc group allows selective reactions during peptide synthesis, facilitating the creation of biologically active peptides. This underscores the importance of this compound in medicinal chemistry .

科学的研究の応用

Peptide Synthesis

One of the primary applications of (R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is in the synthesis of peptides. The Fmoc (fluorenylmethyloxycarbonyl) group is widely used as a protective group for amino acids in solid-phase peptide synthesis (SPPS). This compound allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences.

Table 1: Comparison of Protection Groups in Peptide Synthesis

| Protection Group | Stability | Deprotection Method | Common Uses |

|---|---|---|---|

| Fmoc | High | Base (e.g., piperidine) | SPPS |

| Boc | Moderate | Acid (e.g., TFA) | Solution-phase synthesis |

| Z | Low | Hydrogenation | Selective deprotection |

Drug Development

The compound has also been investigated for its potential therapeutic properties. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development aimed at modulating specific pathways in diseases such as cancer or neurodegenerative disorders.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of this compound exhibit neuroprotective effects by modulating glutamate receptors, which are crucial in neurodegenerative diseases. The ability to selectively target these receptors could lead to new treatments for conditions like Alzheimer's disease.

Bioconjugation

This compound can be utilized in bioconjugation processes, where it serves as a linker for attaching various biomolecules, including drugs or imaging agents, to peptides or proteins. This application is particularly relevant in targeted drug delivery systems and diagnostic imaging.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structurally related Fmoc-protected amino acids, highlighting variations in substituents, stereochemistry, and applications:

Key Research Findings

Stereochemical Impact

- The R-configuration in the target compound confers distinct steric effects compared to S-isomers (e.g., ). For example, (S)-4-bromobutanoic acid derivatives exhibit different peptide chain folding behaviors due to altered spatial interactions .

Functional Group Modifications

Q & A

Q. What is the role of the fluorenylmethoxycarbonyl (Fmoc) group in the synthesis of (R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid?

The Fmoc group serves as a temporary protective group for the amino functionality during peptide synthesis. It prevents unwanted side reactions, such as premature coupling or oxidation, and is selectively removed under mild basic conditions (e.g., piperidine in dimethylformamide). This allows sequential peptide chain elongation . Analytical techniques like HPLC and NMR are critical for confirming Fmoc deprotection efficiency .

Q. What are common challenges in synthesizing this compound, and how are they addressed?

Key challenges include maintaining stereochemical integrity (R-configuration) and minimizing racemization. Reaction conditions such as low temperatures (0–4°C), controlled pH (8–9), and anhydrous solvents (e.g., dichloromethane) are employed. Coupling agents like HATU or DCC enhance reaction efficiency. Post-synthesis purification via reverse-phase HPLC ensures high purity (>95%) .

Q. Which analytical methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Confirms structural integrity, including the stereochemistry of the R-configuration and Fmoc group placement.

- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity.

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for accurate mass determination) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Yield optimization involves:

- Stepwise Monitoring: Use TLC or HPLC to track intermediate formation.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst Screening: Evaluate coupling agents (e.g., HOBt vs. HOAt) for reaction efficiency.

- Temperature Control: Low temperatures reduce epimerization risks during amino acid activation .

Q. What strategies resolve structural ambiguities in NMR data for this compound?

Discrepancies in spectral data (e.g., unexpected splitting patterns) can arise from conformational flexibility or impurities. Strategies include:

- 2D NMR (COSY, HSQC): Assigns proton-carbon correlations and clarifies coupling patterns.

- Variable Temperature NMR: Identifies dynamic processes (e.g., rotameric equilibria).

- Cross-Validation with IR or X-ray Crystallography: Confirms functional groups and absolute configuration .

Q. How do researchers manage conflicting reactivity of functional groups during derivatization?

The carboxylic acid and Fmoc-protected amine may compete in reactions. Solutions include:

Q. What are the implications of stereochemical impurities in this compound for downstream applications?

Even minor enantiomeric impurities (e.g., S-configuration) can disrupt peptide tertiary structures or biological activity. Chiral HPLC or capillary electrophoresis is used to quantify enantiomeric excess (>98% R-configuration required for pharmaceutical-grade peptides) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and observed mass spectrometry data?

Deviations may indicate adduct formation (e.g., sodium or potassium ions) or incomplete purification. Remedies:

- Desalting Steps: Use size-exclusion chromatography or dialysis.

- High-Resolution MS (HRMS): Differentiates isotopic patterns from impurities.

- Repetitive Synthesis Batches: Confirm consistency across multiple syntheses .

Q. What experimental designs mitigate batch-to-batch variability in peptide conjugates using this compound?

- Standardized Protocols: Document reaction times, temperatures, and reagent ratios.

- Quality Control (QC) Metrics: Define thresholds for purity (HPLC >95%), enantiomeric excess, and yield.

- Stability Studies: Assess storage conditions (e.g., -20°C under argon) to prevent Fmoc degradation .

Applications in Drug Development

Q. How is this compound utilized in peptide-based drug discovery?

It serves as a building block for synthesizing peptide libraries with modified backbones, enhancing metabolic stability or target affinity. For example, its methylpentanoic acid moiety can mimic natural amino acids while conferring resistance to proteolytic cleavage .

Q. What are the limitations of using Fmoc-protected derivatives in solid-phase peptide synthesis (SPPS)?

Limitations include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。